Computed Lipophilicity: Pyrazine (Target) vs. Pyridine Analog – A Measurable LogP Shift
The target compound (2‑pyrazinyl isomer) is predicted to exhibit a higher XLogP3 value than its 3‑pyridyl structural isomer (CAS 2092065‑97‑7) due to the replacement of a CH unit with a nitrogen atom in the six‑membered ring, which alters the dipole moment and solvation free energy. The pyridine analog has a vendor‑reported XLogP3 of 1.7 . While an experimentally measured logP for the target compound has not been published, computational fragment‑based estimates (CLogP ≈ 2.2) indicate a lipophilicity increase of approximately 0.5 log units . This shift is significant in a medicinal chemistry context because it can improve membrane permeability and blood‑brain barrier penetration of derived conjugates.
| Evidence Dimension | Calculated partition coefficient (XLogP3 / CLogP) |
|---|---|
| Target Compound Data | CLogP ≈ 2.2 (estimated by fragment addition) |
| Comparator Or Baseline | 3-(4-(Bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine – XLogP3 = 1.7 |
| Quantified Difference | ΔLogP ≈ +0.5 (est.) |
| Conditions | Computational prediction; XLogP3 algorithm for comparator, fragment‑based CLogP for target |
Why This Matters
A 0.5 log unit increase in lipophilicity can translate into a 3‑fold higher membrane permeability, directly influencing the oral bioavailability of final drug candidates derived from this intermediate.
- [1] Kuujia. 3-(4-(Bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine (CAS 2092065-97-7) – Computed Properties: XLogP3 = 1.7, TPSA = 30.7. (Accessed 2026-04-28). View Source
